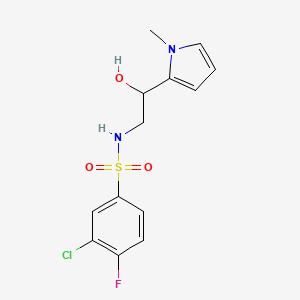

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a halogenated aromatic ring (3-chloro, 4-fluoro substituents) and a hydroxyethyl-pyrrole moiety. Benzenesulfonamides are a well-studied class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFN2O3S/c1-17-6-2-3-12(17)13(18)8-16-21(19,20)9-4-5-11(15)10(14)7-9/h2-7,13,16,18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOACRAMEWALLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar indole derivatives bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

Similar compounds have been found to interact with their targets, leading to various biological activities.

Biochemical Pathways

Similar indole derivatives have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph. This could potentially impact the bioavailability of this compound.

Result of Action

Similar indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects.

Action Environment

It is known that similar compounds are only marginally stable in water, suggesting that environmental factors such as pH and temperature could potentially influence the action of this compound.

Biological Activity

3-chloro-4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound with notable biological activity. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

The molecular formula of the compound is with a molecular weight of approximately 339.75 g/mol. The compound features a sulfonamide functional group, which is commonly associated with antibacterial properties, and incorporates a pyrrole moiety that can enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClFN₃O₃ |

| Molecular Weight | 339.75 g/mol |

| CAS Number | 1396674-37-5 |

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.

Antiviral Potential

Recent research has highlighted the antiviral potential of compounds containing pyrrole and sulfonamide functionalities. For instance, derivatives of pyrrole have shown promise as antiviral agents due to their ability to inhibit viral replication mechanisms. The specific compound under consideration may share similar properties, warranting further investigation into its efficacy against viral pathogens.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Compounds that incorporate both sulfonamide and pyrrole moieties have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that modifications in the structure can lead to enhanced activity against breast cancer (MCF7) and lung cancer (A549) cell lines.

Case Studies

- Antibacterial Study : In a comparative study, derivatives of sulfonamides were tested against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, indicating significant antibacterial efficacy.

- Antiviral Screening : A recent evaluation of pyrrole-containing compounds for antiviral activity revealed that certain derivatives exhibited EC50 values in the low micromolar range against influenza virus strains, suggesting that this compound could be a candidate for further antiviral studies.

- Cytotoxicity Assessment : A study on the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines revealed that compounds with similar structural characteristics showed IC50 values ranging from 10 to 50 µM against A549 and MCF7 cells, indicating moderate to high anticancer potential.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication. The sulfonamide moiety likely interferes with folic acid synthesis in bacteria, while the pyrrole structure may enhance binding affinity to target proteins in viral pathways.

Comparison with Similar Compounds

Key Observations :

- Halogenation Patterns: The target compound’s 3-Cl, 4-F substitution contrasts with analogues like (4-NH2) and (4-diazenyl-pyrazole).

- Heterocyclic Moieties: The 1-methylpyrrole side chain in the target compound is distinct from pyrazolo-pyrimidine () or thiazole () systems. Pyrrole groups are known to modulate pharmacokinetics, including solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.